2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
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Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a benzothiazole ring, and a cyclopropyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Amidation Reaction: The final step involves the coupling of the benzodioxole and benzothiazole intermediates with a cyclopropyl amine under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazole: Shares the benzodioxole moiety but differs in the heterocyclic ring.
2-(2H-1,3-benzodioxole-5-amido)benzoate: Similar benzodioxole structure but with a benzoate group instead of a benzothiazole ring.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide lies in its combination of the benzodioxole and benzothiazole rings with a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
The compound 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic molecule that exhibits potential biological activities due to its unique structural characteristics. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C₁₈H₁₈N₂O₃S. It features a benzodioxole moiety and a tetrahydro-benzothiazole structure, along with a cyclopropyl group that enhances its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves a reaction between 1,3-benzodioxole-5-carbaldehyde and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . The reaction is usually conducted in ethanol under heating conditions to promote the formation of the amide bond. The progress can be monitored using thin-layer chromatography (TLC), and the final product can be isolated through recrystallization from suitable solvents.
Biological Activity Overview
Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities. These include:
- Anticancer Properties : Similar compounds have demonstrated efficacy against various cancer cell lines.
- Antimicrobial Activity : Compounds in this class have shown activity against bacteria and fungi.
- Potential Anti-inflammatory Effects : Some derivatives have been explored for their ability to modulate inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Key findings include:
- Anticancer Activity : A study on benzothiazole derivatives showed significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Specific IC₅₀ values were reported in the low micromolar range for several derivatives .
- Antimicrobial Efficacy : Research highlighted that certain benzothiazole derivatives exhibited potent antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various pathogens .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives act by inhibiting key enzymes involved in cancer progression or microbial growth. For example, inhibitors targeting p56lck showed IC₅₀ values as low as 0.004 μM in T-cell proliferation assays .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile | Indole and pyrrole moieties | Anticancer properties |
2-Amino-4-(benzothiazolyl)thiazoles | Benzothiazole core | Antimicrobial activity |
1-(Benzodioxolyl)ureas | Urea functional group | Potential anti-inflammatory effects |
This table illustrates the diversity within this chemical class while emphasizing the unique combination of benzodioxole and benzothiazole present in the target compound.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-17(10-4-7-13-14(8-10)26-9-25-13)22-19-21-16-12(2-1-3-15(16)27-19)18(24)20-11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJAQRNMMYHBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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